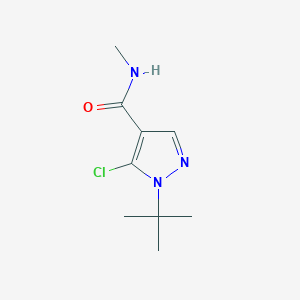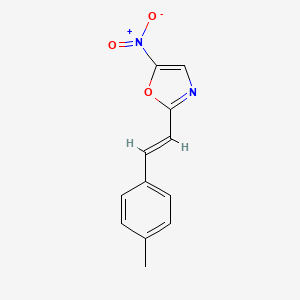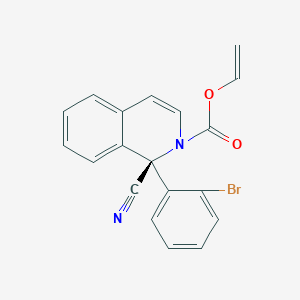
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a carboxamide group at the 4-position, a chlorine atom at the 5-position, and a tert-butyl group at the 1-position, along with an N-methyl substitution.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylic acid with methylamine under appropriate conditions to form the desired carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-propyl-: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of 1H-Pyrazole-4-carboxamide, 5-chloro-1-(1,1-dimethylethyl)-N-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
98534-15-7 |
|---|---|
Formule moléculaire |
C9H14ClN3O |
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
1-tert-butyl-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14ClN3O/c1-9(2,3)13-7(10)6(5-12-13)8(14)11-4/h5H,1-4H3,(H,11,14) |
Clé InChI |
WPLDLJQZWCVGGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=C(C=N1)C(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)


![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)

